molecular formula C18H20F3N3O B12140575 N-Isopropyl-4-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-benzamide

N-Isopropyl-4-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-benzamide

Cat. No.: B12140575
M. Wt: 351.4 g/mol
InChI Key: RWTQYGUCVRJWLC-UHFFFAOYSA-N
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Description

N-Isopropyl-4-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-benzamide is a synthetic organic compound characterized by its unique structural features, including an indazole ring and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Isopropyl-4-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-benzamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Indazole Core: Starting from a suitable precursor, such as 2-nitrobenzaldehyde, the indazole core is constructed through cyclization reactions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    N-Isopropylation:

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups present in intermediates during synthesis, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Nucleophiles: Grignard reagents, organolithium compounds.

Major Products: The major products formed from these reactions include various substituted indazole derivatives, which can be further functionalized for specific applications.

Chemistry:

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of catalytic processes.

    Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine:

    Pharmacology: The compound has shown potential as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.

Industry:

    Agrochemicals: Potential use as a precursor in the synthesis of agrochemicals with improved efficacy and environmental profiles.

    Polymers: Incorporation into polymer matrices to enhance material properties such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism by which N-Isopropyl-4-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-benzamide exerts its effects is largely dependent on its interaction with molecular targets. These targets may include:

    Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

    Receptors: Binding to receptors, modulating their activity and downstream signaling pathways.

    Proteins: Interaction with proteins, affecting their structure and function.

Comparison with Similar Compounds

    N-Isopropyl-4-(4,5,6,7-tetrahydro-indazol-1-yl)-benzamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    N-Isopropyl-4-(3-chloro-4,5,6,7-tetrahydro-indazol-1-yl)-benzamide: Substitution of the trifluoromethyl group with a chloro group, affecting reactivity and application.

Uniqueness: The presence of the trifluoromethyl group in N-Isopropyl-4-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-benzamide imparts unique electronic properties, enhancing its stability and reactivity. This makes it a valuable compound in the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C18H20F3N3O

Molecular Weight

351.4 g/mol

IUPAC Name

N-propan-2-yl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzamide

InChI

InChI=1S/C18H20F3N3O/c1-11(2)22-17(25)12-7-9-13(10-8-12)24-15-6-4-3-5-14(15)16(23-24)18(19,20)21/h7-11H,3-6H2,1-2H3,(H,22,25)

InChI Key

RWTQYGUCVRJWLC-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)N2C3=C(CCCC3)C(=N2)C(F)(F)F

Origin of Product

United States

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